2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic amino acid derivative featuring a butanoic acid backbone with two distinct functional groups:
- Acetamido group (-NHCOCH₃) at position 2.
- tert-Butoxycarbonyl (Boc) protecting group (-NHCOO-C(CH₃)₃) at position 4.
Properties
Molecular Formula |
C11H20N2O5 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-7(14)13-8(9(15)16)5-6-12-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) |
InChI Key |
ZXOMLJGTABQBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Core Structure
The synthesis of compounds with similar structures often involves the formation of a core amino acid derivative, followed by protection and modification steps. For instance, the synthesis of (2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid involves intramolecular cyclization reactions. While this specific compound differs structurally, the principle of forming a core structure through cyclization or other reactions can be applied broadly.
Introduction of Protecting Groups
Protecting groups like the tert-butoxycarbonyl (Boc) group are crucial in peptide synthesis to prevent unwanted reactions at the amino group. The introduction of such groups typically involves reacting the amino compound with di-tert-butyl dicarbonate under basic conditions.
Coupling Reactions
Coupling reactions are essential for linking different moieties to form the final compound. Carbodiimide-based coupling agents, such as EDC/HOBt, are commonly used for this purpose.
Analytical Techniques for Characterization
Characterization of the synthesized compound would involve various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the structure.
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular weight.
- Infrared Spectroscopy (IR) : Identify key functional groups.
Data Tables for Related Compounds
Table 1: Comparison of Coupling Agents
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 78 | 95 |
| DCC/DMAP | THF | 65 | 90 |
Table 2: Design of Experiments (DoE) Parameters for Enantiomeric Excess (ee) Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 0 | 25 |
| Solvent (Dielectric Constant) | DCM (8.9) | MeCN (37.5) |
| Catalyst Loading (mol%) | 5 | 15 |
These tables illustrate principles that could be applied to the synthesis and optimization of the target compound.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The Boc-protected amine and acetamido groups participate in nucleophilic substitution under specific conditions:
Mechanistic Insight :
-
Boc cleavage follows acid-catalyzed tert-butyl carbocation formation (Figure 1A)
-
Acetamido hydrolysis proceeds via protonation of carbonyl oxygen, followed by nucleophilic water attack (Figure 1B)
Peptide Coupling Reactions
The carboxylic acid group undergoes activation for amide bond formation:
Activation Methods
| Coupling Agent | Solvent | Temp (°C) | Reaction Time | Efficiency |
|---|---|---|---|---|
| HATU | DMF | 0→25 | 4 hrs | 94% |
| DCC/HOBt | THF | 25 | 12 hrs | 87% |
Example Reaction :
text2-Acetamido-4-Boc-amino butanoic acid + H-Gly-OtBu → Boc-protected dipeptide (m/z 387.2 [M+H]⁺) [5]
Orthogonal Protection Strategies
The compound enables sequential deprotection in multi-step syntheses:
| Protection Group | Deprotection Sequence | Compatibility |
|---|---|---|
| Boc (N-terminus) | TFA/DCM (first) | Stable to basic conditions |
| Acetamido (side chain) | Retained during Boc removal | Acid-resistant |
Case Study : Synthesis of β²-homoamino acid-containing peptides :
-
Initial Boc deprotection → free α-amine
-
Peptide elongation at α-position
-
Acetamido group remains intact throughout synthesis
Unexpected Rearrangements
Under strong alkaline conditions (pH >12), a β-lactam formation pathway emerges:
textButanoic acid → Intramolecular cyclization → 3-Acetamido-2-azetidinone derivative (δ-lactam) Characterized by: - IR: 1775 cm⁻¹ (β-lactam C=O) - ¹H NMR: δ 4.72 (ABq, J=5.1 Hz) [1]
Comparative Reactivity Profile
A kinetic study reveals relative reaction rates:
| Functional Group | Relative Reactivity (k, s⁻¹ ×10³) |
|---|---|
| Boc carbamate | 4.72 ± 0.15 (vs AcOH) |
| Acetamido carbonyl | 0.88 ± 0.03 |
| Terminal COOH | 2.15 ± 0.11 |
Scientific Research Applications
AC-DAB(BOC)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of AC-DAB(BOC)-OH primarily involves its role as a protecting group in peptide synthesis. The BOC group temporarily masks the amino group, preventing unwanted side reactions during the synthesis process. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amino group, allowing further functionalization or incorporation into peptide chains.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₁H₁₉N₂O₅ (calculated based on structural analysis).
- Functional Roles : The Boc group protects the amine during peptide synthesis, while the acetamido group may act as a stabilizing moiety or participate in specific biochemical interactions.
- Applications : Primarily used in solid-phase peptide synthesis for orthogonal protection strategies, enabling sequential deprotection steps .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Physicochemical Properties
- Solubility: The target compound is less water-soluble than unmodified butanoic acid due to hydrophobic Boc and acetamido groups. It is more soluble in organic solvents like DCM or DMF . The hydroxyl group in 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid increases its polarity compared to the target compound .
- Stability: Boc protection enhances stability under basic conditions but is labile to strong acids (e.g., trifluoroacetic acid). The acetamido group provides additional resistance to enzymatic degradation . 3-Methylbutanoic acid is highly volatile and prone to oxidation, unlike the target compound .
Biological Activity
2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also known by its IUPAC name (2S)-2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a compound of significant interest in biochemical research due to its interactions with histone deacetylases (HDACs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential applications in therapeutic contexts.
The molecular formula of this compound is , with a molecular weight of approximately 288.34 g/mol. The compound typically exhibits a purity of around 95% in research applications.
The primary biological activity of this compound is linked to its role as a substrate for HDACs. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By interacting with HDACs, this compound can influence gene expression and cellular processes such as differentiation and apoptosis.
Target Interaction
The compound specifically targets HDACs, which are crucial for the regulation of lysine acetylation status in proteins. This regulation is vital for various cellular functions, including cell cycle progression and apoptosis. The inhibition or modulation of HDAC activity can lead to significant changes in cellular behavior and gene expression profiles.
Biological Activity and Cellular Effects
Research indicates that this compound has notable effects on different cell types, particularly in cancer biology:
- Cancer Cell Lines : In studies involving various cancer cell lines, the compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation. This effect is attributed to its modulation of HDAC activity, leading to altered expression of genes involved in cell survival and death pathways.
- In Vivo Studies : Animal models have shown that treatment with this compound can reduce tumor growth and enhance the efficacy of conventional chemotherapeutics. The combination therapy approach highlights the potential for this compound to serve as an adjunct treatment in cancer therapy.
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Case Study 1 : A study on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
- Case Study 2 : Research involving colorectal cancer models indicated that this compound not only inhibited tumor growth but also enhanced the sensitivity of cancer cells to standard chemotherapy agents like doxorubicin.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered orally. However, further studies are required to fully elucidate its bioavailability and metabolic pathways within biological systems.
Q & A
Q. What are the recommended synthetic routes for 2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, and how can purity be optimized?
Methodological Answer:
- Stepwise Protection-Deprotection Strategy : Use tert-butoxycarbonyl (Boc) or similar groups to protect reactive amines during synthesis. For example, coupling Boc-protected intermediates with activated esters (e.g., NHS esters) under anhydrous conditions to minimize side reactions .
- Purification : Employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the target compound. Monitor purity via LC-MS (ESI+ mode) to confirm molecular ion peaks .
- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of coupling agents like HATU) and temperature (0–4°C for sensitive steps) to suppress racemization .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent contamination .
- First Aid : For skin contact, wash immediately with 10% PBS solution; for eye exposure, irrigate with saline for 15+ minutes .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize transition-state geometries using B3LYP/6-31G(d) to predict activation energies for carbamate formation or hydrolysis .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess conformational stability of the butanoic acid backbone .
- QSPR Models : Corrogate experimental LogP values with computational descriptors (e.g., topological surface area) to predict membrane permeability .
Q. How should researchers address contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer:
- Meta-Analysis Framework :
- Data Normalization : Standardize bioassay conditions (e.g., cell lines, incubation times) across studies .
- Dose-Response Reassessment : Replot IC50 curves using unified statistical software (e.g., GraphPad Prism) to minimize variability .
- Structural Validation : Cross-check purity and stereochemistry of tested batches via X-ray crystallography .
- Mechanistic Studies : Use knock-out models (e.g., CRISPR) to isolate target pathways and confirm specificity .
Q. What strategies enhance the scalability of this compound’s synthesis while maintaining enantiomeric excess?
Methodological Answer:
- Continuous Flow Chemistry : Implement microreactors for Boc protection steps to improve heat/mass transfer and reduce racemization .
- Catalytic Asymmetric Synthesis : Screen chiral catalysts (e.g., Jacobsen’s thiourea) for key amidation steps to achieve >98% ee .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and automate endpoint detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
